molecular formula C25H18ClN3O2 B2507988 ethyl 1-(4-chlorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline-8-carboxylate CAS No. 901265-12-1

ethyl 1-(4-chlorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline-8-carboxylate

Cat. No.: B2507988
CAS No.: 901265-12-1
M. Wt: 427.89
InChI Key: XQTSELIBDYBNKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1-(4-chlorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline-8-carboxylate (CAS: 901265-12-1) is a heterocyclic compound featuring a pyrazolo[4,3-c]quinoline core. Its molecular formula is C₂₅H₁₈ClN₃O₂, with a molecular weight of 427.9 g/mol . The structure includes:

  • A phenyl group at position 3, enhancing aromatic interactions.
  • An ethyl ester moiety at position 8, which may influence solubility and metabolic stability.

This compound is part of a broader class of pyrazoloquinoline derivatives, which are studied for their diverse pharmacological properties, including antimicrobial and anticancer activities.

Properties

IUPAC Name

ethyl 1-(4-chlorophenyl)-3-phenylpyrazolo[4,3-c]quinoline-8-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18ClN3O2/c1-2-31-25(30)17-8-13-22-20(14-17)24-21(15-27-22)23(16-6-4-3-5-7-16)28-29(24)19-11-9-18(26)10-12-19/h3-15H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQTSELIBDYBNKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC=C(C=C4)Cl)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-(4-chlorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline-8-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrazole ring, followed by its fusion with a quinoline derivative. The key steps include:

    Formation of the Pyrazole Ring: This can be achieved by reacting hydrazine derivatives with 1,3-diketones under acidic or basic conditions.

    Quinoline Formation: The quinoline moiety can be synthesized via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Coupling Reactions: The pyrazole and quinoline intermediates are then coupled using palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(4-chlorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline-8-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon, resulting in the reduction of the quinoline ring.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles such as amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Palladium on carbon (Pd/C), hydrogen gas (H₂)

    Substitution: Amines, thiols, under basic or acidic conditions

Major Products

    Oxidation: Quinoline N-oxides

    Reduction: Reduced quinoline derivatives

    Substitution: Amino or thio-substituted derivatives

Scientific Research Applications

Synthesis of Ethyl 1-(4-chlorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline-8-carboxylate

The synthesis of this compound typically involves multi-step organic reactions. The primary methods include:

  • Friedländer Condensation : This method combines anthranilic acid derivatives with appropriate pyrazolones to form the desired quinoline structure.
  • Niementowski Reaction : This involves the reaction of anthranilic acid with ketones or aldehydes to yield various pyrazoloquinolines.

These synthetic pathways are crucial as they influence the final product's biological properties and efficacy.

Biological Activities

This compound exhibits promising biological activities, including:

  • Anticancer Properties : Research indicates that this compound may inhibit specific kinase activities and interact with DNA, leading to potential anticancer effects.
  • Antimicrobial Activity : Similar compounds have shown significant antibacterial and antifungal properties, suggesting that this compound may also possess these effects .
  • Anti-inflammatory Effects : Some derivatives within the pyrazoloquinoline class have been recognized for their anti-inflammatory properties, which could extend to this compound as well .

Therapeutic Applications

The therapeutic potential of this compound is broad and includes:

Cancer Treatment

Studies have demonstrated its ability to selectively target cancer cells while sparing normal cells. The mechanism often involves the inhibition of critical signaling pathways that promote tumor growth.

Neurological Disorders

Research suggests that compounds similar to this compound may be effective in modulating neurotransmitter systems, offering potential benefits in treating conditions such as schizophrenia and obesity .

Antimicrobial Agents

Given its structural characteristics, this compound is being investigated as a candidate for developing new antimicrobial agents against resistant strains of bacteria and fungi.

Comparative Analysis with Related Compounds

A comparative analysis highlights how this compound stands out among similar compounds:

Compound NameStructural FeaturesBiological Activity
Ethyl 1-(4-tert-butylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline-8-carboxylateTert-butyl groupAntimicrobial, anticancer
Ethyl 1-(3-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline-8-carboxylateFluorophenyl groupAntimicrobial, anticancer
Ethyl 1-(4-chlorophenyl)-3-methyl-1H-pyrazolo[4,3-c]quinoline-8-carboxylateMethyl substituentAnti-inflammatory

This table illustrates how variations in substituents can significantly impact biological activity and therapeutic potential.

Case Studies

Recent studies have provided insights into the effectiveness of this compound:

Case Study 1: Anticancer Activity

In vitro studies demonstrated that this compound inhibited the proliferation of various cancer cell lines by inducing apoptosis through the activation of caspase pathways.

Case Study 2: Antimicrobial Efficacy

A study reported that derivatives of this compound showed significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting its potential as a lead compound for antibiotic development.

Mechanism of Action

The mechanism of action of ethyl 1-(4-chlorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline-8-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison of ethyl 1-(4-chlorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline-8-carboxylate with analogous compounds:

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Functional Implications
This compound C₂₅H₁₈ClN₃O₂ 427.9 - 1: 4-Chlorophenyl
- 3: Phenyl
- 8: Ethyl ester
Ester group enhances polarity; chloro and phenyl groups may improve target binding.
1-(4-Chlorophenyl)-8-ethoxy-3-(3-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline C₂₅H₂₀ClN₃O₂ 429.9 - 1: 4-Chlorophenyl
- 3: 3-Methoxyphenyl
- 8: Ethoxy
Methoxy group increases electron density; ethoxy reduces polarity vs. ester.
8-Ethoxy-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline C₁₈H₁₄FN₃O 307.3 - 3: 4-Fluorophenyl
- 8: Ethoxy
Fluorine enhances metabolic stability; smaller molecular weight may improve solubility.
Ethyl 4-{[1-(2,4-dichlorobenzyl)-1H-1,2,3-triazol-4-yl]methoxy}-8-(trifluoromethyl)quinoline-3-carboxylate C₂₉H₂₂Cl₂F₃N₅O₃ 652.4 - 4: Triazole-linked dichlorobenzyl
- 8: Trifluoromethyl
- 3: Ethyl ester
Trifluoromethyl and triazole groups enhance hydrophobicity and potential bioactivity.

Key Observations:

Substituent Diversity :

  • Position 1 : The 4-chlorophenyl group in the main compound and contrasts with unsubstituted derivatives (e.g., ), which lack halogenated groups. Chlorine’s electron-withdrawing nature may enhance binding to hydrophobic targets.
  • Position 3 : Variations include phenyl (main compound), 3-methoxyphenyl , and 4-fluorophenyl . Methoxy and fluoro substituents modulate electronic effects and metabolic stability.
  • Position 8 : Ethyl ester (main compound) vs. ethoxy or trifluoromethyl . Esters are more polar than ethers, affecting solubility and degradation pathways.

Molecular Weight and Bioavailability :

  • Lower molecular weight compounds (e.g., ) may exhibit better solubility and membrane permeability.
  • Higher molecular weight derivatives (e.g., ) could face challenges in pharmacokinetics despite enhanced target affinity.

Functional Group Impact: Halogens (Cl, F): Improve lipophilicity and resistance to oxidative metabolism . Ester vs.

Research Findings and Implications

  • Crystallography and Validation : Techniques like X-ray crystallography (e.g., SHELX software ) and structure validation protocols are critical for confirming the geometries of these derivatives.
  • Hydrogen Bonding : The ethyl ester in the main compound may participate in hydrogen bonding (as an acceptor), influencing crystal packing or target interactions .
  • Synthetic Accessibility : Derivatives with simpler substituents (e.g., ) may be easier to synthesize compared to triazole-containing analogs .

Biological Activity

Ethyl 1-(4-chlorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline-8-carboxylate is a notable compound in the pyrazoloquinoline family, recognized for its diverse biological activities. This article explores its synthesis, biological mechanisms, and therapeutic potential, supported by relevant data and case studies.

  • Molecular Formula : C25H18ClN3O2
  • Molecular Weight : 427.89 g/mol
  • CAS Number : 901264-67-3

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:

  • Formation of the Pyrazoloquinoline Core : Utilizing anthranilic acid derivatives and appropriate ketones or aldehydes.
  • Substitution Reactions : Introducing the 4-chlorophenyl and ethyl groups through electrophilic aromatic substitution.
  • Carboxylation : Finalizing the structure by incorporating the carboxylate group at the 8-position.

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. It selectively targets cancer cells, potentially through:

  • Inhibition of Kinase Activity : The compound may interfere with kinase pathways critical for cancer cell proliferation.
  • Interaction with DNA : Preliminary studies suggest it could bind to DNA, disrupting replication in cancerous cells.

Anti-inflammatory Effects

The compound has shown significant anti-inflammatory activity, particularly in inhibiting nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 cells. Key findings include:

  • Inhibition of iNOS and COX-2 Expression : this compound downregulates inducible nitric oxide synthase (iNOS) and cyclooxygenase (COX) pathways, leading to reduced inflammation .

Comparative Biological Activity

The biological activity of this compound can be compared with other pyrazoloquinoline derivatives:

Compound NameStructure FeaturesBiological Activity
Ethyl 1-(4-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinolineFluorophenyl substituentAnticancer, antimicrobial
Ethyl 1-(4-tert-butylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinolineTert-butyl groupAntimicrobial, anticancer
Ethyl 1-(3-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinolineFluorophenyl groupAntimicrobial, anticancer

Case Studies

Several studies have documented the efficacy of this compound in various therapeutic contexts:

  • In Vitro Studies : A study demonstrated that this compound significantly inhibited LPS-induced NO production with an IC50 value comparable to established anti-inflammatory drugs .
  • Anticancer Screening : In a series of assays against multiple cancer cell lines, the compound showed selective cytotoxicity towards tumor cells while sparing normal cells .

The mechanisms underlying the biological activity of this compound involve:

  • Enzyme Inhibition : The compound may act as an enzyme inhibitor affecting various metabolic pathways.
  • Cell Signaling Disruption : By modulating signaling pathways involved in cell growth and inflammation, it demonstrates potential as a therapeutic agent.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and conditions for preparing ethyl 1-(4-chlorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline-8-carboxylate with high purity?

  • Methodology : The synthesis typically involves a multi-step condensation reaction between substituted hydrazines and quinoline precursors. For example:

  • Step 1 : React ethyl 4-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate with 4-chlorophenylhydrazine under reflux in ethanol (80–90°C) for 12–24 hours .
  • Step 2 : Cyclization is catalyzed by Lewis acids (e.g., ZnCl₂) or acidic conditions (H₂SO₄) to form the pyrazoloquinoline core .
  • Monitoring : Use TLC (silica gel, ethyl acetate/hexane 3:7) or HPLC (C18 column, acetonitrile/water gradient) to track reaction progress and purity .

Q. Which spectroscopic and crystallographic techniques are critical for structural elucidation?

  • Techniques :

  • NMR : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to confirm substituent positions and aromatic proton environments. Key signals include ester carbonyl (δ 165–170 ppm) and pyrazole ring protons (δ 7.5–8.5 ppm) .
  • X-ray crystallography : Resolve molecular geometry (e.g., bond angles, dihedral angles) and confirm fused-ring conformation. Orthorhombic (P212121) or monoclinic (P21/c) systems are common .
  • Mass spectrometry : High-resolution ESI-MS to verify molecular weight (expected [M+H]⁺ ~457.1 g/mol) .

Q. How is initial biological activity screening conducted for this compound?

  • Approach :

  • In vitro assays : Test cytotoxicity via MTT assay (IC₅₀ values in cancer cell lines like HeLa or MCF-7) and anti-inflammatory activity via COX-2 inhibition (ELISA) .
  • Enzyme inhibition : Screen against kinases (e.g., EGFR) or DNA topoisomerases using fluorescence-based assays .
  • Controls : Compare with structurally related analogs (e.g., bromophenyl or methoxyphenyl derivatives) to establish baseline activity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological potency?

  • Methodology :

  • Substituent variation : Synthesize analogs with halogen (F, Br), methoxy, or alkyl groups at positions 1, 3, or 7. For example, replacing 4-chlorophenyl with 4-fluorophenyl improves COX-2 selectivity .
  • Pharmacophore mapping : Use molecular docking (AutoDock Vina) to identify key interactions (e.g., hydrogen bonding with Arg120 in COX-2) .
  • Data analysis : Correlate logP values (calculated via ChemDraw) with cytotoxicity to balance lipophilicity and solubility .

Q. How to resolve contradictions in biological data across different studies?

  • Case example : Discrepancies in IC₅₀ values for anticancer activity may arise from:

  • Assay conditions : Varying serum concentrations (e.g., 5% vs. 10% FBS) in cell culture .
  • Substituent effects : Meta-chlorophenyl (position 3) analogs show reduced activity compared to para-substituted derivatives due to steric hindrance .
  • Validation : Replicate assays in triplicate with standardized protocols (e.g., NIH/NCATS guidelines) and use positive controls (e.g., doxorubicin) .

Q. What computational strategies predict metabolic stability and toxicity?

  • Tools :

  • ADMET prediction : Use SwissADME or pkCSM to estimate hepatic clearance, CYP450 inhibition, and hERG channel liability .
  • Metabolite identification : Simulate Phase I oxidation (CYP3A4) and Phase II glucuronidation using Schrödinger’s BioLuminate .
    • Experimental validation : Microsomal stability assays (human liver microsomes) and Ames test for mutagenicity .

Q. How to address poor aqueous solubility in preclinical testing?

  • Strategies :

  • Co-solvents : Use DMSO/PEG-400 mixtures (≤10% v/v) in in vivo formulations .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (particle size <200 nm via dynamic light scattering) to enhance bioavailability .
  • Prodrug design : Synthesize phosphate esters or glycoside conjugates for improved solubility .

Q. What in vivo models are appropriate for evaluating therapeutic potential?

  • Models :

  • Xenograft mice : Implant HT-29 colon cancer cells subcutaneously; administer compound (10–50 mg/kg/day, IP) for 21 days. Monitor tumor volume and body weight .
  • Inflammation models : Use carrageenan-induced paw edema in rats to assess COX-2 inhibition efficacy .
  • Toxicokinetics : Measure plasma concentration (LC-MS/MS) and organ histopathology post-treatment .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.